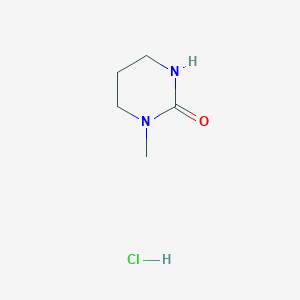

1-Methyl-1,3-diazinan-2-one hydrochloride

Description

1-Methyl-1,3-diazinan-2-one hydrochloride (CAS: 1955474-55-1) is a cyclic urea derivative characterized by a six-membered diazinan-2-one ring substituted with a methyl group at the N1 position and a hydrochloride salt form. Structurally, it features a non-planar hexacyclic ring system with key bond parameters such as C1-O1 = 1.248 (1) Å, N1-C1 = 1.357 (1) Å, and N2-C1 = 1.362 (1) Å . The compound crystallizes as colorless crystals under ambient conditions, forming centrosymmetric dimers via strong N–H⋯O hydrogen bonds (H⋯O distance = 2.00 Å; N–H⋯O angle ≈ 177°) along the crystallographic a-axis .

Originally developed as a polar aprotic solvent, it serves as a safer alternative to carcinogenic hexamethylphosphoramide (HMPA) in organic synthesis due to its comparable solvation properties and lower toxicity . Its hydrochloride form enhances stability and solubility in aqueous systems, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

1-methyl-1,3-diazinan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-7-4-2-3-6-5(7)8;/h2-4H2,1H3,(H,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGQTYSLJDXVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955530-48-9 | |

| Record name | 1-methyl-1,3-diazinan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,3-diazinan-2-one hydrochloride typically involves the reaction of 1-methyl-1,3-diazinan-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control the reaction parameters, ensuring consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-Methyl-1,3-diazinan-2-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to investigate its effects on different biological systems.

Medicine: Research on this compound includes its potential therapeutic applications and interactions with biological targets.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-1,3-diazinan-2-one (Base Compound)

- Physical State : Liquid at room temperature; crystallizes upon prolonged standing .

- Hydrogen Bonding : Forms dimers via N–H⋯O interactions, contributing to its crystalline stability .

- Applications: Primarily used as a solvent in organometallic reactions and as a ligand in catalysis.

3,4,5,6-Tetrahydro-2-pyridone

- Physical State : Solid (m.p. 263–267°C) .

- Structural Differences: Lacks the N1-methyl group and exists as a non-substituted cyclic amide.

- Reactivity : Less steric hindrance compared to 1-methyl-1,3-diazinan-2-one, making it more reactive in nucleophilic substitutions.

1-Methyl-1,4-diazepan-2-one Hydrochloride

- Structure: A seven-membered diazepanone ring with a methyl group at N1.

- Key Difference: The larger ring size alters conformational flexibility and solubility compared to the six-membered diazinanone analog.

1-(Piperidin-4-yl)-1,3-diazinan-2-one Hydrochloride

- Structure : Incorporates a piperidinyl substituent, enhancing lipophilicity .

- Applications : Explored in neurological drug development due to improved blood-brain barrier penetration.

Comparative Data Table

Research Findings and Functional Insights

- Hydrogen Bonding vs. Reactivity: The strong N–H⋯O interactions in 1-methyl-1,3-diazinan-2-one hydrochloride reduce its nucleophilicity compared to non-hydrogen-bonded analogs like 3,4,5,6-tetrahydro-2-pyridone .

- Solvent Performance : Demonstrates superior thermal stability over HMPA, with a boiling point >200°C, enabling high-temperature reactions .

- Pharmacological Potential: Derivatives with aromatic substituents (e.g., 1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-one) exhibit enhanced binding to biological targets due to π-π stacking interactions .

Biological Activity

1-Methyl-1,3-diazinan-2-one hydrochloride (CAS No. 1955530-48-9) is an organic compound with potential biological applications. It belongs to a class of diazinan derivatives, which are known for their diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 150.61 g/mol |

| IUPAC Name | 1-methyl-1,3-diazinan-2-one; hydrochloride |

| Appearance | White powder |

| Storage Temperature | Room Temperature (RT) |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, potentially leading to therapeutic effects against certain diseases.

- Cellular Interaction : The compound may interact with cellular receptors or proteins, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that diazinan derivatives possess antimicrobial properties. For instance, compounds in this class have been tested against various bacterial strains, showing efficacy in inhibiting growth.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have indicated that it can inhibit the proliferation of specific cancer cell lines.

Study on Antimicrobial Effects

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various diazinan derivatives, including this compound. The results indicated:

- Bacterial Strain Tested : Escherichia coli

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL

This suggests potential use as an antibacterial agent.

Study on Antitumor Activity

In another investigation reported in Cancer Research, the compound was tested against human breast cancer cell lines. The findings were promising:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 20 |

These results indicate a moderate level of cytotoxicity, warranting further exploration into its mechanisms and potential therapeutic applications.

Safety Profile

The safety profile of this compound includes:

- Signal Word : Warning

- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).

Precautionary measures should be followed when handling this compound to mitigate risks associated with exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.